2-Tert-butoxy-4-vinylpyrimidine
Description
2-Tert-butoxy-4-vinylpyrimidine is a pyrimidine derivative featuring a tert-butoxy group at the 2-position and a vinyl substituent at the 4-position. Pyrimidines are six-membered aromatic heterocycles with two nitrogen atoms at the 1- and 3-positions, which confer distinct electronic and steric properties compared to pyridine (one nitrogen) or benzene. The tert-butoxy group is a bulky, electron-donating substituent that enhances steric hindrance and may stabilize the compound against hydrolysis or oxidation. The vinyl group introduces reactivity for applications in polymerization, cross-coupling reactions, or as a synthetic intermediate in pharmaceuticals and materials science.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
4-ethenyl-2-[(2-methylpropan-2-yl)oxy]pyrimidine |
InChI |
InChI=1S/C10H14N2O/c1-5-8-6-7-11-9(12-8)13-10(2,3)4/h5-7H,1H2,2-4H3 |
InChI Key |
MZVDZEKCZFJQTN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC=CC(=N1)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Below, we analyze key differences in substituent effects, reactivity, and applications.
2.1. Substituent Effects
Tert-butoxy vs. Methoxy/Alkoxy Groups :
The tert-butoxy group in 2-tert-butoxy-4-vinylpyrimidine provides greater steric protection and oxidative stability compared to smaller alkoxy groups (e.g., methoxy). For example, tert-butoxy-substituted pyridines (e.g., compounds in ) exhibit prolonged shelf life due to reduced susceptibility to nucleophilic attack.Vinyl vs. Halogen/Hydroxymethyl Groups :
The 4-vinyl group enables participation in Heck couplings or radical polymerizations, unlike halogenated analogs (e.g., 2-chloro derivatives in ), which are typically used in SNAr reactions.
2.2. Structural Analogs in Pyridine vs. Pyrimidine Systems
The provided evidence focuses on pyridine derivatives (e.g., ID 102 and 103 ), which differ from pyrimidines in nitrogen count and aromaticity. For instance:
- Electronic Effects : Pyrimidines have lower electron density due to two electronegative nitrogen atoms, making them less reactive toward electrophilic substitution than pyridines.
- Steric Profiles : The tert-butoxy group in pyrimidines may experience enhanced steric repulsion due to the smaller ring size compared to pyridines.
2.3. Data Table: Key Properties of Selected Compounds
| Compound Name | Heterocycle | Substituents (Positions) | Reactivity/Applications | Stability |
|---|---|---|---|---|
| This compound | Pyrimidine | 2-tert-butoxy, 4-vinyl | Polymerization, cross-coupling | High (steric shield) |
| 2-Chloro-3-(dimethoxymethyl)pyridine | Pyridine | 2-chloro, 3-dimethoxymethyl | SNAr reactions, agrochemical synthesis | Moderate |
| 4-(tBDMS-oxymethyl)-2-chloropyridine | Pyridine | 4-tBDMS-oxymethyl, 2-chloro | Protecting-group strategies | High (silyl ether) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
